molecular formula C15H11ClN2O B270260 4-(4-chlorophenyl)-2-methylphthalazin-1-one

4-(4-chlorophenyl)-2-methylphthalazin-1-one

Cat. No.: B270260
M. Wt: 270.71 g/mol
InChI Key: CHPHKOURYSICHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-2-methylphthalazin-1-one is a chemical compound characterized by its phthalazinone core structure, substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-methylphthalazin-1-one typically involves the reaction of 4-chlorobenzaldehyde with 2-methylphthalazin-1(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-methylphthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phthalazinone derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-2-methylphthalazin-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-methylphthalazin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-2-methylaminomethyleneamino-4H-pyrano[3,2-h]quinoline-3-carbonitrile: This compound shares a similar chlorophenyl group but has a different core structure.

    4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids: Another compound with a chlorophenyl group, but with distinct functional groups and biological activities.

Uniqueness

4-(4-chlorophenyl)-2-methylphthalazin-1-one is unique due to its specific phthalazinone core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-methylphthalazin-1-one

InChI

InChI=1S/C15H11ClN2O/c1-18-15(19)13-5-3-2-4-12(13)14(17-18)10-6-8-11(16)9-7-10/h2-9H,1H3

InChI Key

CHPHKOURYSICHN-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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